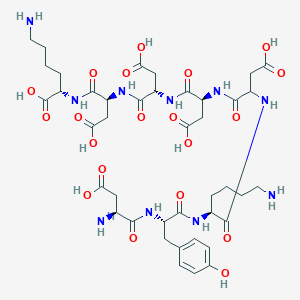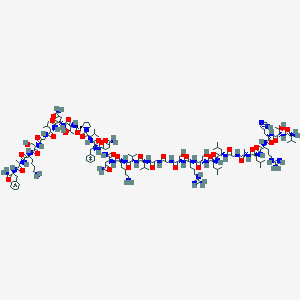
FLAG peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The FLAG peptide is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis . The this compound has a sequence of DYKDDDDK , where D= aspartic acid, Y= tyrosine, and K= lysine .
Synthesis Analysis
The this compound is used in the isolation of protein complexes with multiple subunits . The FLAG epitope was chosen because existing high-affinity monoclonal antibodies allow for sensitive immunoprecipitation and FLAG peptides permit efficient elution of protein complexes . This procedure reduces immunoprecipitation of nonspecific binding proteins .
Molecular Structure Analysis
The this compound is an octapeptide with a molecular formula of C41H60N10O20 . It consists of eight amino acids: Aspartic Acid (D), Tyrosine (Y), Lysine (K), and four Aspartic Acid residues (D), followed by Lysine (K) .
Chemical Reactions Analysis
The this compound is used in various assays that require recognition by an antibody . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism . The FLAG-tag’s mild purification procedure tends not to disrupt such complexes .
Physical And Chemical Properties Analysis
The this compound has a molecular weight of 1013.0 g/mol . It is an octapeptide used to tag proteins and to label or separate particular subsets of proteins from one another using affinity chromatography, fluorescence, or gel electrophoresis .
Wissenschaftliche Forschungsanwendungen
Affinity of Monoclonal Antibody M1 Directed Against the FLAG Peptide : The this compound is used for rapid purification of fusion proteins. Monoclonal antibody M1 recognizes the this compound's N-terminus in a calcium-dependent manner, enabling the use of immunoaffinity chromatography for purification of FLAG-tagged proteins (Einhauer & Jungbauer, 2001).
Hierarchically Imprinted Polymer for Peptide Tag Recognition : The FLAG tag is utilized for recombinant protein purification. Researchers developed Molecularly Imprinted Polymers (MIPs) selective to the FLAG tag, offering an alternative to bioaffinity columns with advantages like stability, reusability, and cost-effectiveness (Gómez-Arribas et al., 2020).
Monoclonal Anti-FLAG Antibodies and Rat Protein Phosphatase Beta : this compound is widely used for identifying and detecting recombinant FLAG fusion proteins. The study describes a rat cDNA clone coding for a new isoform of Mg2+ dependent protein phosphatase beta, identified using monoclonal antibody Anti-FLAG M2 (Schäfer & Braun, 1995).
Vectors for Expression and Secretion of FLAG Epitope-Tagged Proteins in Mammalian Cells : Describes the modification of the CMV promoter vector for expression of FLAG-fusion proteins in mammalian cells. FLAG epitope-tagged bacterial alkaline phosphatase was used to demonstrate this approach (Chubet & Brizzard, 1996).
Identification of Amino Acid Residues for Anti-FLAG™ M2 Antibody Binding : This study used a phage display combinatorial peptide library to determine the critical amino acid residues responsible for this compound binding to the anti-FLAG M2 antibody, enhancing the understanding of this detection system (Srila & Yamabhai, 2013).
Generation of a Human-Mouse Chimeric High-Affinity Antibody for this compound Detection : This paper discusses the development of a chimeric high-affinity antibody against this compound, reducing nonspecific signals in immunohistochemical analysis of mouse tissues (Ikeda et al., 2017).
DNA Display for In Vitro Selection of Diverse Peptide Libraries : DNA display was used for in vitro selection of peptide ligands from a large library, including this compound. This method is more diverse and avoids the use of bacterial cells and RNA tags, useful for rapid screening of peptide ligands (Yonezawa et al., 2003).
Immunoaffinity Purification Using Novel Monoclonal Antibody and Peptide Elution : This study describes the use of an anti-FLAG monoclonal antibody in immunoaffinity purification of FLAG fusion proteins. Binding of the antibody is not calcium-dependent, and fusion proteins can be eluted by competition with this compound (Brizzard et al., 1994).
Wirkmechanismus
Target of Action
The primary target of the FLAG peptide is the protein to which it is attached . The this compound, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .
Mode of Action
The this compound interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The this compound can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .
Biochemical Pathways
Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .
Result of Action
The result of the this compound’s action is the ability to purify and detect proteins of interest . By attaching the this compound to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the effectiveness of the this compound as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The this compound is known for its versatility and can be used in a wide range of experimental conditions .
Safety and Hazards
When handling the FLAG peptide, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Therapeutic peptides, including the FLAG peptide, have made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . Future developments in therapeutic peptides are expected to offer new opportunities to study the dynamic regulation of proteins .
Biochemische Analyse
Biochemical Properties
The FLAG peptide interacts with a variety of enzymes and proteins. One of the monoclonal antibodies against this peptide, anti-FLAG M2, recognizes a this compound sequence at the N terminus, Met-N terminus, C terminus, or internal site of a fusion protein . This interaction has been extremely useful for the detection, identification, and purification of recombinant proteins .
Cellular Effects
The this compound can influence cell function by allowing the protein to be studied with an antibody against the FLAG-tag sequence . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules. The this compound adopts a 3 10 helix conformation in complex with the Fab of anti-FLAG M2 . Five of the eight this compound residues form direct interactions with paratope residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the this compound’s effects can change over time. The this compound is stable and does not degrade easily
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTXMRWQJBGX-VXBMVYAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the primary target of the FLAG peptide?
A1: The this compound itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].
Q2: How does the this compound facilitate protein purification?
A2: The this compound is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].
Q3: Can the this compound be used for applications other than purification?
A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].
Q4: What is the molecular formula and weight of the this compound?
A4: The molecular formula of the this compound is C30H46N8O13 and its molecular weight is 734.7 g/mol.
Q5: Have researchers developed this compound variants with improved properties?
A11: Yes, using approaches like phage display and rational design, researchers have identified this compound variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














